Ethyl 3-cyano-2-oxoheptanoate
Description
Structure
3D Structure
Properties
CAS No. |
61203-00-7 |
|---|---|
Molecular Formula |
C10H15NO3 |
Molecular Weight |
197.23 g/mol |
IUPAC Name |
ethyl 3-cyano-2-oxoheptanoate |
InChI |
InChI=1S/C10H15NO3/c1-3-5-6-8(7-11)9(12)10(13)14-4-2/h8H,3-6H2,1-2H3 |
InChI Key |
HQAZJRCDEWUPJX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C#N)C(=O)C(=O)OCC |
Origin of Product |
United States |
Synthetic Methodologies for Ethyl 3 Cyano 2 Oxoheptanoate and Analogous α Cyano β Keto Esters
Classic Condensation Reactions in α-Cyano Ester Synthesis
Condensation reactions are fundamental to the formation of carbon-carbon bonds, and they play a crucial role in the synthesis of α-cyano esters. These reactions typically involve the joining of two molecules with the elimination of a small molecule, such as water or an alcohol. wikipedia.org
Knoevenagel Condensation and its Variants for Related Unsaturated Cyano Esters
The Knoevenagel condensation is a modification of the aldol (B89426) condensation and a powerful tool for carbon-carbon bond formation. wikipedia.orgresearchgate.net It involves the reaction of an active methylene (B1212753) compound, such as a cyanoacetate (B8463686) ester, with a carbonyl compound like an aldehyde or ketone. wikipedia.org This reaction is often catalyzed by a weak base, such as an amine, to facilitate the deprotonation of the active methylene compound without causing self-condensation of the carbonyl reactant. wikipedia.org
The base-catalyzed condensation of ethyl cyanoacetate with aldehydes or ketones is a widely employed method for synthesizing α,β-unsaturated cyano esters. wikipedia.orgresearchgate.net The reaction is initiated by the deprotonation of the α-carbon of the cyanoacetate ester by a base, forming a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of the aldehyde or ketone, leading to a tetrahedral intermediate. Subsequent elimination of a water molecule results in the formation of an α,β-unsaturated cyano ester. wikipedia.org Various catalysts and reaction conditions have been explored to optimize this process, including the use of piperidine (B6355638) in ethanol (B145695), microwave irradiation to enhance reaction rates, and environmentally friendly ionic liquids. tandfonline.comrsc.org
For instance, the reaction of 2-methoxybenzaldehyde (B41997) with thiobarbituric acid in the presence of piperidine yields a conjugated enone, demonstrating the versatility of this reaction. wikipedia.org The Doebner modification of the Knoevenagel condensation utilizes pyridine (B92270) as a solvent, particularly when one of the activating groups on the nucleophile is a carboxylic acid. wikipedia.org This can lead to concomitant decarboxylation. wikipedia.org
Table 1: Examples of Knoevenagel Condensation for the Synthesis of Unsaturated Cyano Esters
| Carbonyl Compound | Active Methylene Compound | Catalyst/Conditions | Product | Reference |
| Aromatic Aldehydes | Malononitrile (B47326) or Ethyl Cyanoacetate | I2/K2CO3, room temperature | Alkylidene or Arylidene Malonates | researchgate.net |
| Aldehydes | Ethyl Cyanoacetate | P2O5, piperidine, chlorobenzene, microwave | Knoevenagel condensation products | tandfonline.com |
| Aldehydes | Ethyl Cyanoacetate | DABCO, hydroxy ionic liquid | Knoevenagel condensation products | rsc.org |
| 2-Hydroxybenzaldehydes | Ethyl Cyanoacetate or Malononitrile | Piperidine | 3-Cyano or 3-Carbethoxycoumarins | researchgate.net |
The α,β-unsaturated cyano esters produced via the Knoevenagel condensation can be further modified through hydrogenation of the olefinic double bond. wikipedia.org This reduction step is crucial for obtaining saturated cyano esters, which are also valuable synthetic intermediates. Asymmetric hydrogenation of unsaturated acids and esters is a key method for producing chiral carboxylic acid derivatives, which are prevalent in bioactive molecules. acs.orgnih.gov Various catalytic systems have been developed for this purpose, including those based on palladium, nickel, and ruthenium, which can achieve high levels of enantioselectivity. nih.govorganic-chemistry.orgorganic-chemistry.org For example, palladium on carbon (Pd/C) can be used with a catalyst poison like diphenylsulfide to selectively reduce the double bond without affecting other functional groups. organic-chemistry.org
Claisen Condensation Approaches for α-Keto Ester Scaffolds
The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two ester molecules or an ester and another carbonyl compound in the presence of a strong base. openstax.org This reaction is particularly useful for synthesizing β-keto esters. openstax.orglibretexts.org The mechanism is similar to the aldol condensation, involving the formation of an ester enolate that acts as a nucleophile. openstax.org
A significant variation of the Claisen condensation for the synthesis of α-cyano-β-keto esters involves the reaction of an ester like ethyl acetate (B1210297) with diethyl oxalate (B1200264). pressbooks.pub In this mixed Claisen condensation, one of the ester components, in this case, diethyl oxalate, cannot form an enolate and thus acts solely as the electrophilic acceptor. pressbooks.pub Ethyl acetate, possessing acidic α-hydrogens, serves as the nucleophilic donor after being deprotonated by a base. pressbooks.pub This specific reaction yields a product that is an α-keto, γ-cyano ester derivative, demonstrating the utility of this method for creating complex molecular scaffolds. The use of a full equivalent of base is typically required to drive the reaction to completion, as the resulting β-keto ester is acidic and will be deprotonated by the base. openstax.orglibretexts.org
Table 2: Mixed Claisen Condensation Example
| Donor Ester | Acceptor Ester | Base | Expected Product Type | Reference |
| Ethyl Acetate | Diethyl Oxalate | Sodium Ethoxide | β-Keto Ester | pressbooks.pub |
Guareschi-Thorpe Reaction Mechanisms
The Guareschi-Thorpe reaction is a classical method for the synthesis of substituted pyridones. rsc.orgnih.gov It involves the condensation of a cyanoacetate ester with a β-dicarbonyl compound in the presence of ammonia (B1221849) or a primary amine. nih.gov The reaction proceeds through a series of steps, including a Knoevenagel-type condensation and an intramolecular cyclization. nih.gov
Recent advancements have focused on developing more environmentally friendly and efficient versions of this reaction. rsc.orgrsc.org For example, a three-component condensation of an alkyl cyanoacetate, a 1,3-dicarbonyl compound, and ammonium (B1175870) carbonate in an aqueous medium has been shown to produce hydroxy-cyanopyridines in high yields. rsc.orgrsc.orgresearchgate.net This method is advantageous due to its use of a green solvent, simple work-up, and the dual role of ammonium carbonate as both a nitrogen source and a reaction promoter. rsc.orgrsc.org The reaction mechanism involves the initial formation of an enamine from the dicarbonyl compound and ammonia, which then undergoes a Michael addition with the cyanoacetate. Subsequent cyclization and dehydration lead to the final pyridone product. researchgate.net The importance of these pyridone structures lies in their bioactivity and their role as intermediates in the synthesis of various pharmaceuticals. rsc.org
Advanced Chemical Synthesis Protocols
A number of advanced chemical synthesis protocols have been developed for the preparation of ethyl 3-cyano-2-oxoheptanoate and its analogs. These methods often involve multistep sequences that allow for the precise installation of the required functional groups.
Bromination-Cyanation Sequences for Introducing Cyano Groups
One common strategy for the synthesis of α-cyano-β-keto esters involves a two-step sequence of bromination followed by cyanation. The starting material is typically a β-keto ester.
The first step is the α-bromination of the β-keto ester. A variety of brominating agents can be employed, with a notable reagent being bromodimethylsulfonium bromide (BDMS). nih.govorganic-chemistry.org This reagent is favored for its ability to achieve regioselective α-monobromination with high yields, often at mild conditions such as 0-5 °C or room temperature. nih.govorganic-chemistry.org An advantage of using BDMS is that it often obviates the need for chromatographic purification and avoids the use of more hazardous molecular bromine. nih.govorganic-chemistry.org The reaction is typically performed without the need for an added base or Lewis acid catalyst. nih.govorganic-chemistry.org
Following the bromination, the resulting α-bromo-β-keto ester is then subjected to a cyanation reaction. This is a nucleophilic substitution where the bromide is displaced by a cyanide ion. This sequence provides a reliable method for the introduction of the cyano group at the α-position of the β-keto ester.
| Step | Reaction | Reagents | Key Features |
| 1 | α-Bromination | Bromodimethylsulfonium bromide (BDMS) | High regioselectivity for mono-bromination, mild reaction conditions, no catalyst needed. nih.govorganic-chemistry.org |
| 2 | Cyanation | Cyanide source (e.g., NaCN, KCN) | Nucleophilic substitution of bromide. |
Hydrocyanation Strategies for Nitrile Formation
Hydrocyanation, the addition of hydrogen cyanide (HCN) across a double or triple bond, presents another important route to nitrile-containing compounds. organicreactions.org In the context of synthesizing precursors to α-cyano-β-keto esters, the conjugate addition of cyanide to α,β-unsaturated carbonyl compounds is particularly relevant. organicreactions.orgresearchgate.net
This reaction, a specific case of the Michael reaction, involves the 1,4-addition of a cyanide anion to an α,β-unsaturated ketone or ester. organicreactions.org The process is typically catalyzed by a base, and the reactive species is the cyanide anion (CN⁻). organicreactions.org A variety of cyanide sources can be used, including hydrogen cyanide itself, or salts like potassium cyanide (KCN) often in the presence of a proton source like acetic acid. organicreactions.org The reaction can also be facilitated by reagents like diethylaluminum cyanide. acs.org
The choice of substrate, reagent, and reaction conditions can influence the outcome, particularly regarding the competition between 1,2- and 1,4-addition. organicreactions.org However, for α,β-unsaturated carbonyls, the 1,4-adduct, a β-cyano ketone or ester, is generally the major product. organicreactions.org
More recent developments include electrophilic cyanation reactions. For instance, a hypervalent iodine benziodoxole-derived cyano reagent has been used for the direct electrophilic α-cyanation of β-keto esters. rsc.orgresearchgate.net This method is notable for its rapid reaction time (often within 10 minutes) and proceeding at room temperature without a catalyst. rsc.orgresearchgate.net
Diethyl Succinate-Based Synthetic Routes
Diethyl succinate (B1194679) is a versatile C4 building block that can be utilized in the synthesis of various organic compounds, including precursors for α-cyano-β-keto esters. wikipedia.orgorgsyn.org While direct routes from diethyl succinate to this compound are not commonly detailed, its derivatives can be key intermediates.
One of the characteristic reactions of diethyl succinate is the Stobbe condensation. wikipedia.org This reaction involves the condensation of diethyl succinate with a ketone or aldehyde in the presence of a strong base. The product is an alkylidenesuccinic acid or its ester. This intermediate, containing a double bond and an ester group, could then potentially be further functionalized.
Another relevant reaction is the Claisen condensation. The condensation of diethyl succinate with another ester, such as diethyl oxalate, can lead to the formation of more complex keto esters. wikipedia.org For instance, condensation with oxalate esters can be a step towards ketoglutaric acid. wikipedia.org These types of reactions demonstrate the utility of diethyl succinate in building the carbon skeleton that could be later modified to introduce the cyano group.
Strategic Protection and Deprotection of Functional Groups in Multistep Pathways
In the synthesis of complex molecules like this compound, which contains multiple reactive sites, the strategic use of protecting groups is often essential. libretexts.org Protecting groups are temporarily attached to a functional group to prevent it from reacting while other parts of the molecule are being modified.
Common functional groups that may require protection during the synthesis of β-keto esters and their derivatives include alcohols, amines, and carboxylic acids. libretexts.org
Examples of Protecting Groups:
Alcohols: Can be protected as benzyl (B1604629) (Bn) ethers, which are stable to many reaction conditions but can be removed by hydrogenolysis. libretexts.org
Amines: Often protected as carbamates, such as tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups. sigmaaldrich.comnih.gov These are generally stable but can be removed under specific acidic or hydrogenolysis conditions, respectively. sigmaaldrich.comnih.gov
Carboxylic Acids: Can be protected as esters, for example, benzyl esters or tert-butyl esters, which can be selectively cleaved later in the synthesis. libretexts.org
Transformation of Halo Hydroxyesters to Cyano Derivatives
The conversion of halo hydroxyesters to cyano derivatives represents a potential pathway for the synthesis of α-cyano-β-keto esters. This transformation typically involves a nucleophilic substitution reaction where a halide is displaced by a cyanide ion.
The starting halo hydroxyester would likely be an α-halo-β-hydroxy ester. The presence of the hydroxyl group can influence the reaction and may need to be considered in the reaction design, potentially requiring protection as mentioned in the previous section.
The reaction of 3-halo-2-cyano-2-hydroxypropanoates with nucleophiles has been studied, indicating the reactivity of such systems. researchgate.net While this specific example already contains a cyano group, the principles of nucleophilic substitution on related halo esters are applicable. The success of the cyanation step would depend on the nature of the halogen (iodide > bromide > chloride), the solvent, and the cyanide source used.
Biocatalytic and Chemoenzymatic Synthesis Approaches
In recent years, biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical synthesis. georgiasouthern.edu Enzymes offer high selectivity (chemo-, regio-, and enantio-) and operate under mild reaction conditions. georgiasouthern.eduresearchgate.net
For the synthesis of α-cyano-β-keto esters and related compounds, several biocatalytic approaches are being explored. One area of interest is the use of enzymes for the enantioselective reduction of ketones, which can be a key step in producing chiral building blocks. georgiasouthern.edu Ketoreductases (KREDs), for example, are known to catalyze the reduction of ketones to alcohols with high enantiomeric excess. georgiasouthern.edu
Another relevant area is the biocatalytic synthesis of α-amino esters, which are structurally related to α-cyano esters. nih.govnih.gov Research has focused on developing nitrene transferase enzymes that can catalyze the amination of C-H bonds in carboxylic acid esters. nih.govnih.gov While this produces an amino group instead of a cyano group, it demonstrates the potential of enzymes to functionalize the α-position of esters.
The use of whole-cell biocatalysts, such as E. coli, is also a promising strategy. researchgate.net Whole cells can be used for the reduction of keto-acrylic compounds, offering a convenient and environmentally friendly method for these transformations. researchgate.net
While direct biocatalytic synthesis of this compound may not be widely established, the ongoing development of new enzymes and biocatalytic processes suggests that such methods could become increasingly important in the future.
| Approach | Enzyme/System | Transformation | Key Features |
| Asymmetric Reduction | Ketoreductases (KREDs) | Ketone to chiral alcohol | High enantioselectivity, mild conditions. georgiasouthern.edu |
| C-H Amination | Nitrene Transferases | Ester to α-amino ester | Direct functionalization of the α-position. nih.govnih.gov |
| Whole-Cell Biocatalysis | E. coli | Reduction of keto-acrylic compounds | Environmentally friendly, no need for isolated enzymes. researchgate.net |
Contemporary Process Innovations in Chemical Synthesis
Beyond biocatalysis, innovations in reaction engineering and process technology are transforming chemical synthesis, offering enhanced control, efficiency, and safety.
Continuous flow synthesis involves performing chemical reactions in a continuously flowing stream within a network of pumps, tubes, and reactors. This technology offers significant advantages over traditional batch processing, including superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, residence time), and enhanced safety, particularly for hazardous reactions.
For the synthesis of cyano-keto esters, a continuous flow process can improve yield and efficiency while minimizing waste. A published method for a related compound, ethyl 6-cyano-2-oxohexanoate, involves a multi-step sequence in flow reactors. The process includes the reaction of tert-butyl acetate with a strong base in a first reactor (residence time 1–300 s, -40 to 0 °C), followed by reaction with a cyano-hydroxy ester in a second reactor (residence time 1–300 s, -15 to 10 °C), and subsequent acidification. Such "telescoped" processes, where multiple reaction steps are connected in sequence without isolating intermediates, maximize efficiency and are highly scalable. rsc.orgnih.gov
Microwave-assisted synthesis utilizes microwave irradiation to heat reactions, often leading to dramatic accelerations in reaction rates compared to conventional heating methods. This can reduce reaction times from many hours to just a few minutes, while often improving product yields and purity. nih.govresearchgate.net
The Knoevenagel condensation, a fundamental C-C bond-forming reaction used to synthesize α,β-unsaturated cyanoesters, is particularly amenable to microwave assistance. In one study, the condensation of various aldehydes with methyl cyanoacetate using triethylamine (B128534) as a catalyst was completed in 35 minutes under microwave irradiation, yielding products in 70-90% yields. researchgate.net Another report describes the condensation of isatins with cyanoacetic acid, achieving high yields (up to 98%) in just 5-10 minutes. nih.gov This rapid and efficient methodology is highly suitable for the synthesis of precursors to this compound, significantly improving the throughput of the synthetic process.
Table 4: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Reaction Type | Conventional Method Time | Microwave-Assisted Time | Key Advantage |
|---|---|---|---|
| Knoevenagel Condensation | 3–72 hours | 5–10 minutes | Drastic reduction in reaction time, high yields (up to 98%). nih.gov |
Multi-Component Reactions Utilizing Cyanoacetate Building Blocks
Multi-component reactions (MCRs) have emerged as powerful and efficient tools in organic synthesis, allowing for the construction of complex molecules from simple starting materials in a single synthetic operation. Ethyl cyanoacetate, with its activated methylene group, is a versatile building block in such reactions for the synthesis of a variety of carbocyclic and heterocyclic compounds. While direct multi-component synthesis of this compound is not widely documented, analogous α-cyano-β-keto esters can be synthesized through sequential one-pot reactions that embody the principles of MCRs, primarily through a tandem Knoevenagel condensation and subsequent oxidation.
The Knoevenagel condensation is a cornerstone of these synthetic strategies, involving the reaction of an aldehyde or ketone with an active methylene compound like ethyl cyanoacetate in the presence of a basic catalyst. wikipedia.orgsigmaaldrich.com This reaction typically yields an α,β-unsaturated cyanoester. For the synthesis of α-cyano-β-keto esters, this intermediate must undergo a subsequent oxidation step.
One-pot tandem approaches that combine Knoevenagel condensation with an aerobic oxidation step have been developed. For instance, a Ruthenium-based catalyst has been shown to effectively promote the tandem aerobic oxidation of benzyl alcohols to aldehydes, which then undergo Knoevenagel condensation with active methylene compounds like ethyl cyanoacetate. mdpi.com This method, while demonstrated for benzylidene derivatives, establishes a proof-of-concept for a one-pot oxidation-condensation sequence. The reactivity of the active methylene compound is crucial, with efficiency decreasing from malononitrile to ethyl cyanoacetate due to differences in acidity. mdpi.com
The general scheme for a tandem Knoevenagel condensation-oxidation reaction to produce α-cyano-β-keto esters from an aldehyde and ethyl cyanoacetate would involve two key steps within a single pot:
Knoevenagel Condensation: The aldehyde (in the case of this compound, this would be valeraldehyde) reacts with ethyl cyanoacetate in the presence of a catalyst to form an ethyl 2-cyano-3-pentylacrylate intermediate.
Oxidation: An oxidizing agent present in the reaction mixture then converts the carbon-carbon double bond of the intermediate into a ketone functionality at the β-position.
Various catalysts have been explored for the Knoevenagel condensation part of the sequence, including basic catalysts and Lewis acids. mdpi.com For the subsequent oxidation, a suitable oxidant that selectively targets the double bond without affecting other functional groups is required.
The following table summarizes representative conditions for the Knoevenagel condensation of aldehydes with ethyl cyanoacetate, which is the initial and crucial step in the multi-component synthesis of the target class of compounds.
| Aldehyde | Catalyst | Solvent | Reaction Time | Yield (%) |
| Benzaldehyde | Poly(4-vinylpyridine)/Al2O3-SiO2 | Water | 30 min | 98 |
| 4-Chlorobenzaldehyde | Boric Acid | Aqueous Ethanol | Not specified | High |
| Various Aromatic Aldehydes | [HyEtPy]Cl–H2O–DABCO | Water | 5-40 min | 83-99 |
This table presents data for the Knoevenagel condensation product, the α,β-unsaturated cyanoester, which is the precursor to the α-cyano-β-keto ester.
While a direct one-pot, three-component (aldehyde, ethyl cyanoacetate, oxidant) synthesis of this compound remains a specific target for further research, the existing methodologies for tandem oxidation-Knoevenagel condensations provide a clear and viable pathway for the synthesis of analogous α-cyano-β-keto esters. mdpi.com The development of new catalytic systems that can efficiently mediate both the condensation and oxidation steps in a single pot is an active area of investigation.
Reaction Mechanisms and Mechanistic Investigations
Electronic Structure and Reactivity Profiles of α-Cyano-β-Keto Ester Systems
The α-cyano-β-keto ester framework, as seen in Ethyl 3-cyano-2-oxoheptanoate, possesses a highly activated methylene (B1212753) (or methine) group. The α-carbon is positioned between three powerful electron-withdrawing groups: the ketone, the ester, and the nitrile. This electronic arrangement results in several key reactivity traits:
High Acidity of the α-Proton: The protons on the α-carbon of β-keto esters are notably acidic due to the resonance stabilization of the resulting enolate conjugate base. libretexts.org In the case of an α-cyano-β-keto ester, the additional cyano group further increases the acidity of the α-proton, facilitating its removal by even weak bases. wikipedia.org This enhanced acidity is crucial for its participation in a wide range of carbon-carbon bond-forming reactions.
Multiple Electrophilic and Nucleophilic Centers: The molecule features several reactive sites. The carbonyl carbons of the keto and ester groups are electrophilic and susceptible to attack by nucleophiles. Conversely, the deprotonated α-carbon forms a potent nucleophile (an enolate) that can attack various electrophiles. libretexts.orglibretexts.org
Susceptibility to Nucleophilic Attack: Theoretical studies using Density Functional Theory (DFT) on similar β-keto esters help in understanding their susceptibility to reactions with biological nucleophiles. mdpi.com Reactivity descriptors can predict which carbonyl carbon is more prone to nucleophilic attack. For instance, in a series of tert-butyl β-keto esters, the ester's carbonyl carbon was generally found to be more susceptible to nucleophilic attack, though this can be altered by substituents. mdpi.com
The reactivity profile can be influenced by steric and electronic factors of substituents. For example, in the enzymatic reduction of ketones, the presence and position of functional groups like nitriles and esters dramatically affect enzyme activity. rsc.org α-keto esters often serve as better substrates for certain alcohol dehydrogenases compared to their β-keto ester counterparts, possibly due to favorable hydrogen bonding interactions in the transition state. rsc.org
Nucleophilic Reactivity of the Cyano Group in Chemical Transformations
While the cyano group is strongly electron-withdrawing and its carbon atom is typically electrophilic, the nitrogen atom's lone pair of electrons allows it to act as a nucleophile under certain conditions. However, in the context of α-cyano-β-keto esters, the most prominent role of the cyano group is to activate the α-carbon. Direct nucleophilic participation of the cyano group itself is less common but can be observed in specific transformations such as:
Intramolecular Cyclizations: The nitrogen of the nitrile can act as an internal nucleophile, attacking an electrophilic center within the same molecule to form heterocyclic rings. This is particularly relevant in the synthesis of nitrogen-containing heterocycles.
Coordination to Metal Centers: The lone pair on the nitrogen can coordinate to metal catalysts, influencing the stereochemical outcome of a reaction.
The primary utility of the cyano group in compounds like this compound remains its ability to stabilize the α-carbanion, thereby facilitating reactions at this position. wikipedia.org The versatility of the cyano group is also evident in its ability to be transformed into other functional groups like amines, amides, or carboxylic acids, making it a valuable synthetic handle. beilstein-journals.org
Keto-Enol Tautomerism and its Influence on Reactivity and Selectivity
Carbonyl compounds with an α-hydrogen exist as an equilibrium mixture of two constitutional isomers, known as tautomers: the keto form and the enol form. libretexts.orgphywe.com This equilibrium is known as keto-enol tautomerism. For simple ketones, the equilibrium heavily favors the more stable keto form due to the strength of the carbon-oxygen double bond. libretexts.orglibretexts.org
However, in β-dicarbonyl compounds, the proportion of the enol form at equilibrium is significantly higher. This increased stability of the enol tautomer is attributed to two main factors: masterorganicchemistry.comyoutube.com
Conjugation: The C=C double bond of the enol is in conjugation with the remaining carbonyl group, creating a stabilizing conjugated π-system. youtube.com
Intramolecular Hydrogen Bonding: The hydroxyl group of the enol can form a stable six-membered ring via hydrogen bonding with the oxygen of the other carbonyl group. youtube.com
For this compound, the presence of the α-cyano group further influences this equilibrium. The enol form can be stabilized by conjugation with the ester, ketone, and cyano groups. The keto-enol equilibrium is dynamic and can be catalyzed by both acids and bases. libretexts.orgyoutube.com
Base-Catalyzed Tautomerism: A base removes the acidic α-proton to form a resonance-stabilized enolate ion. Protonation of the enolate on the oxygen atom yields the enol. libretexts.org
Acid-Catalyzed Tautomerism: An acid protonates the carbonyl oxygen, making the α-proton more acidic. A weak base (like water) can then remove the α-proton to form the enol. libretexts.orglibretexts.org
The specific tautomer present (keto, enol, or enolate) dictates the molecule's reactivity. The enol and enolate forms are the key nucleophilic species in reactions like alkylations and condensations. The ability to control the keto-enol equilibrium can thus influence the selectivity and outcome of a reaction. The solvent also plays a critical role; non-polar solvents tend to favor the enol form (where intramolecular hydrogen bonding is more significant), while polar, hydrogen-bonding solvents can stabilize the keto form. masterorganicchemistry.comorientjchem.org For example, the enol content of ethyl acetoacetate (B1235776) is significantly higher in carbon tetrachloride (49%) compared to water (<2%). masterorganicchemistry.com
| Factor | Influence on Enol Form | Reasoning |
|---|---|---|
| Conjugation | Stabilizes | Formation of an extended π-system (e.g., in β-dicarbonyls). youtube.com |
| Intramolecular H-Bonding | Stabilizes | Formation of a stable pseudo-six-membered ring. youtube.com |
| Aromaticity | Strongly Stabilizes | If the enol form results in an aromatic ring (e.g., phenol), it dominates. youtube.com |
| Solvent Polarity | Depends | Non-polar solvents favor the internally H-bonded enol; polar solvents can disrupt this H-bond and favor the more polar keto form. masterorganicchemistry.comorientjchem.org |
Elucidation of Reaction Pathways in Condensation and Cyclization Processes
The activated nature of this compound makes it an excellent substrate for various condensation and cyclization reactions.
The Knoevenagel condensation is a nucleophilic addition of a compound with an active methylene group (like this compound) to an aldehyde or ketone, followed by dehydration to yield an α,β-unsaturated product. wikipedia.orgsigmaaldrich.com The reaction is typically catalyzed by a weak base, such as an amine (e.g., piperidine). wikipedia.orgyoutube.com
The mechanism proceeds through the following key steps:
Enolate Formation: The basic catalyst deprotonates the highly acidic α-carbon of the α-cyano-β-keto ester to form a resonance-stabilized enolate ion. youtube.com
Nucleophilic Addition: The enolate anion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone. This step forms a tetrahedral alkoxide intermediate. sigmaaldrich.com
Protonation: The alkoxide intermediate is protonated (often by the conjugate acid of the amine catalyst) to give a β-hydroxy adduct (an aldol-type product). youtube.com
Dehydration: This β-hydroxy intermediate readily undergoes elimination of a water molecule to form a new carbon-carbon double bond. This dehydration step is often spontaneous and is driven by the formation of a highly conjugated final product. sigmaaldrich.com
An alternative mechanistic pathway suggests the amine catalyst first reacts with the aldehyde to form a more electrophilic iminium ion, which then reacts with the enolate. youtube.comyoutube.com Regardless of the precise pathway, the reaction is a powerful method for C-C bond formation.
The multiple functional groups in this compound and its derivatives allow for various intramolecular cyclization reactions to form diverse heterocyclic structures. The reaction pathway and resulting product can often be controlled by the choice of reaction conditions (e.g., acidic vs. basic catalysis).
For example, a study on a 2-cyano-3,10-diketone triterpenoid (B12794562) derivative showed distinct regioselective cyclization outcomes: mdpi.comresearchgate.net
Acidic Conditions (TsOH, benzene): Under acid catalysis, enolization of one ketone followed by an intramolecular attack of the enol oxygen onto the activated carbon adjacent to the nitrile group led to the formation of a 2-cyanopyran-3-one derivative. mdpi.comresearchgate.net The proposed mechanism involves the formation of an oxonium ion that acts as a hydride acceptor, facilitating the cyclization. researchgate.net
Basic Conditions (t-BuOK, t-BuOH): In the presence of a strong base, deprotonation at a different site initiated an intramolecular condensation (related to a Dieckmann or Thorpe-Ziegler reaction), leading to the formation of a five-membered carbocyclic ring (an A-pentacyclic alkene β-ketonitrile). mdpi.com
These examples highlight how the reaction pathway can be selectively guided to produce either oxygen-containing or all-carbon rings from a polyfunctionalized precursor. mdpi.com
Stereochemical Control and Enantioselective Pathways in Asymmetric Syntheses
Introducing stereocenters in a controlled manner is a central goal of modern organic synthesis. α-Cyano-β-keto esters are valuable precursors for creating chiral molecules.
Enzymatic Reductions: One of the most effective methods for the asymmetric synthesis of chiral β-hydroxy esters is the enzymatic reduction of β-keto esters. Ketoreductases (KREDs), which are NADPH-dependent enzymes, can catalyze the reduction of the keto group in α-cyanoalkyl-β-keto esters with exceptional stereoselectivity. researchgate.net This process can achieve high conversions (>99%), high diastereomeric excess (>99% de), and high enantiomeric excess (>99% ee), yielding a single stereoisomer out of four possibilities. researchgate.net These optically pure β-hydroxy-α-cyano esters are valuable intermediates for synthesizing important molecules like chiral lactams. researchgate.net
Substrate and Auxiliary Control: Stereochemical control can also be achieved using non-enzymatic methods. In substrate-controlled reactions, an existing stereocenter in the molecule directs the stereochemical outcome of a new stereocenter being formed. youtube.com Alternatively, a chiral auxiliary can be temporarily attached to the molecule to direct a stereoselective reaction. After the reaction, the auxiliary is removed, leaving the desired chiral product. youtube.com
Chiral Catalyst-Substrate Interactions Governing Stereoselectivity
The asymmetric synthesis of chiral molecules like this compound often employs chiral catalysts to create a three-dimensional environment that favors the formation of one enantiomer over the other. Organocatalysts, particularly those derived from Cinchona alkaloids, are frequently used for asymmetric reactions on β-keto esters.
A plausible approach for the stereoselective synthesis of a precursor to chiral ethyl 3-cyano-2-hydroxyheptanoate from this compound would be an asymmetric reduction. In such a reaction, a chiral catalyst would interact with both the substrate and a reducing agent. The catalyst's chiral scaffold would orient the substrate in a specific conformation, exposing one face of the ketone at the C2 position to the reducing agent.
Proposed Interaction Model:
A hypothetical interaction model with a Cinchona alkaloid-based catalyst could involve the formation of a non-covalent complex. The catalyst, possessing both a basic quinuclidine (B89598) nitrogen and a hydroxyl group, can act as a bifunctional catalyst. The basic nitrogen could deprotonate the α-carbon (C3), leading to the formation of an enolate. Simultaneously, the hydroxyl group of the catalyst could form a hydrogen bond with the carbonyl oxygen at C2 of the this compound. This dual interaction would lock the substrate into a rigid conformation. The bulky aromatic quinoline (B57606) ring of the alkaloid would then sterically hinder one face of the molecule, directing the approach of a hydride source (e.g., from a borane (B79455) or a metal hydride) to the less hindered face of the C2 ketone. This directed attack would result in the formation of the corresponding alcohol with a high degree of stereoselectivity.
| Catalyst Type | Proposed Key Interactions with Substrate | Expected Outcome |
| Cinchona Alkaloid Derivative | - Hydrogen bonding between catalyst's -OH and substrate's C2-carbonyl. - Ionic interaction/hydrogen bonding with the enolized C3-cyano group. - Steric shielding of one prochiral face by the catalyst's aromatic system. | Enantioselective reduction of the C2-keto group to a hydroxyl group. |
Enzymatic Active Site Mechanisms in Biocatalytic Processes
Biocatalysis offers a highly specific and environmentally benign alternative for the synthesis of chiral compounds. For the stereoselective reduction of the ketone in this compound to the corresponding chiral alcohol, ketoreductases (KREDs) would be the enzymes of choice. These enzymes are known for their ability to reduce a wide range of ketones with high enantioselectivity.
The active site of a ketoreductase contains a catalytic triad, typically composed of serine, tyrosine, and lysine (B10760008) residues, and a binding pocket for the cofactor, usually NADPH or NADH. The stereochemical outcome of the reduction is determined by the precise positioning of the substrate within this active site.
Enzymatic Reduction Mechanism:
The catalytic cycle begins with the binding of the NADPH cofactor to the enzyme. Subsequently, this compound enters the active site. The substrate is oriented through a series of non-covalent interactions, such as hydrogen bonds and hydrophobic interactions, with the amino acid residues lining the active site. The pentyl chain of the heptanoate (B1214049) moiety would likely be accommodated in a hydrophobic pocket, while the cyano and ester groups would interact with polar or charged residues.
The key catalytic step involves the transfer of a hydride ion from the C4 position of the nicotinamide (B372718) ring of NADPH to the carbonyl carbon (C2) of the substrate. This transfer is facilitated by the catalytic triad. The tyrosine residue, acting as a general acid, donates a proton to the carbonyl oxygen as the hydride attacks the carbonyl carbon. The serine and lysine residues help to stabilize the substrate and the transition state. The stereoselectivity of the reduction is dictated by which prochiral face of the ketone is exposed to the NADPH cofactor, a result of the specific binding orientation of the substrate in the active site. After the hydride transfer and protonation, the resulting chiral alcohol, ethyl 3-cyano-2-hydroxyheptanoate, and the oxidized cofactor (NADP+) are released from the enzyme.
| Enzyme Class | Key Active Site Residues | Mechanism of Stereocontrol |
| Ketoreductase (KRED) | - Serine - Tyrosine - Lysine | Substrate Positioning: The alkyl chain (pentyl), cyano, and ester groups of the substrate are precisely oriented within the active site through hydrophobic and polar interactions. Directed Hydride Transfer: This specific orientation exposes only one face of the C2-ketone to the NADPH cofactor, leading to a highly stereoselective hydride attack. |
Advanced Spectroscopic and Structural Characterization of Ethyl 3 Cyano 2 Oxoheptanoate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. For Ethyl 3-cyano-2-oxoheptanoate, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments provides a complete picture of its molecular structure.
¹H NMR and ¹³C NMR Analysis
The ¹H NMR spectrum of this compound is predicted to show distinct signals corresponding to the different types of protons in the molecule. The chemical shifts are influenced by the electronic environment of each proton.
Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| CH₃ (heptanoate) | 0.92 | Triplet | 3H |
| CH₂ (heptanoate) | 1.35-1.45 | Multiplet | 4H |
| CH₂ (adjacent to C=O) | 2.65 | Triplet | 2H |
| CH (cyano) | 4.50 | Singlet | 1H |
| OCH₂CH₃ (ethyl ester) | 4.30 | Quartet | 2H |
| OCH₂CH₃ (ethyl ester) | 1.30 | Triplet | 3H |
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives rise to a distinct signal.
Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C=O (ketone) | 195.2 |
| C=O (ester) | 168.5 |
| C≡N (nitrile) | 115.8 |
| CH (cyano) | 55.4 |
| OCH₂CH₃ (ethyl ester) | 62.7 |
| CH₂ (adjacent to C=O) | 40.1 |
| CH₂ (heptanoate) | 31.5 |
| CH₂ (heptanoate) | 28.9 |
| CH₂ (heptanoate) | 22.5 |
| CH₃ (heptanoate) | 14.0 |
| OCH₂CH₃ (ethyl ester) | 14.2 |
Two-Dimensional (2D) NMR Techniques (e.g., HSQC, COSY)
2D NMR techniques are instrumental in assembling the molecular structure by revealing correlations between different nuclei.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum would establish the direct one-bond correlations between protons and their attached carbons. For instance, it would show a cross-peak connecting the proton signal at ~4.50 ppm to the carbon signal at ~55.4 ppm, confirming the C-H bond at the cyano-substituted carbon.
Correlation Spectroscopy (COSY): The COSY spectrum reveals proton-proton couplings through two or three bonds. Key expected correlations for this compound would include:
Correlation between the methyl and methylene (B1212753) protons of the ethyl ester group.
Correlations between the adjacent methylene protons within the heptanoate (B1214049) chain.
Correlation between the methylene protons at C4 and C5 of the heptanoate chain.
Infrared (IR) Spectroscopy for Functional Group Identification and Tautomeric Studies
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting the vibrations of specific bonds. The IR spectrum of this compound is expected to exhibit characteristic absorption bands for its ester, ketone, and nitrile functionalities.
Expected IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| C≡N (nitrile) | Stretching | 2260-2240 |
| C=O (ketone) | Stretching | 1725-1705 |
| C=O (ester) | Stretching | 1750-1735 |
| C-O (ester) | Stretching | 1300-1000 |
| C-H (alkane) | Stretching | 2960-2850 |
The presence of the α-cyano-β-keto ester moiety suggests the possibility of keto-enol tautomerism. In the enol form, a broad O-H stretching band would be expected in the region of 3500-3200 cm⁻¹, and the C=C stretching of the enol would appear around 1650 cm⁻¹. The position and intensity of the carbonyl absorptions can also shift depending on the extent of enolization and intramolecular hydrogen bonding.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated systems. The chromophores in this compound are the two carbonyl groups (ketone and ester) and the nitrile group.
The primary electronic transitions expected are the n → π* transitions of the carbonyl groups. These typically occur in the region of 270-300 nm and are of low intensity. The presence of the cyano group and the potential for enolization could lead to a more complex UV-Vis spectrum. The enol form, with its conjugated C=C-C=O system, would exhibit a π → π* transition at a longer wavelength (typically >250 nm) with a higher intensity compared to the n → π* transitions of the keto form.
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis
Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.
Electrospray Ionization Mass Spectrometry (ESI-MS)
ESI-MS is a soft ionization technique that is well-suited for analyzing polar molecules like this compound. In positive ion mode, the spectrum would be expected to show the protonated molecular ion [M+H]⁺ and adducts with sodium [M+Na]⁺ or potassium [M+K]⁺. The exact mass of the molecular ion provides a highly accurate determination of the elemental composition.
The fragmentation of the molecular ion under MS/MS conditions would likely proceed through characteristic pathways for esters and ketones. Common fragmentation patterns would include:
Loss of the ethoxy group (-OCH₂CH₃) from the ester.
Loss of an ethyl radical (-CH₂CH₃).
Cleavage of the alkyl chain of the heptanoyl group.
McLafferty rearrangement involving the ketone carbonyl and the γ-hydrogens of the heptanoyl chain.
A detailed analysis of the fragmentation pattern would allow for the confirmation of the connectivity of the different functional groups within the molecule.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry is an indispensable tool for the unambiguous determination of a compound's elemental composition by providing a highly accurate mass measurement. For this compound, with a presumed molecular formula of C9H13NO3, the theoretical exact mass can be calculated. This high-precision measurement allows for differentiation between compounds with the same nominal mass but different elemental formulas, thus providing a high degree of confidence in the compound's identity.
In a typical HRMS analysis, the molecule would be ionized, often using electrospray ionization (ESI), and the mass-to-charge ratio (m/z) of the resulting molecular ion (e.g., [M+H]+ or [M+Na]+) would be measured to four or more decimal places.
Table 1: Theoretical HRMS Data for this compound
| Ion Species | Molecular Formula | Theoretical Exact Mass (Da) |
| [M+H]+ | C9H14NO3+ | 184.0968 |
| [M+Na]+ | C9H13NNaO3+ | 206.0788 |
| [M+K]+ | C9H13KNO3+ | 222.0527 |
Gas Chromatography-Mass Spectrometry (GC/MS)
Gas chromatography coupled with mass spectrometry is a powerful technique for separating and identifying volatile and semi-volatile compounds. In the analysis of this compound, GC would separate it from any impurities or side products from a reaction mixture. The retention time of the compound is a characteristic property under a specific set of chromatographic conditions (e.g., column type, temperature program, and carrier gas flow rate).
Following separation by GC, the compound enters the mass spectrometer, where it is fragmented. The resulting mass spectrum provides a fingerprint of the molecule, aiding in its identification. For β-keto esters, GC/MS analysis has been shown to be effective, often after derivatization to increase volatility and improve chromatographic peak shape. nih.gov The retention times in GC are generally correlated with the carbon number and boiling point of the esters. researchgate.net
Electron Ionization Mass Spectrometry (EI-MS)
Electron ionization is a hard ionization technique that results in extensive fragmentation of the molecule. The fragmentation pattern observed in the EI-MS spectrum is highly reproducible and provides valuable structural information. For this compound, the fragmentation would likely be dictated by the functional groups present, namely the ketone, ester, and nitrile groups.
Key fragmentation pathways for esters include cleavage adjacent to the carbonyl group (alpha-cleavage). libretexts.orgyoutube.com The presence of a ketone also promotes alpha-cleavage, leading to the loss of alkyl radicals. youtube.comlibretexts.org The fragmentation of β-keto esters can also provide evidence of keto-enol tautomerism in the gas phase. researchgate.net
Table 2: Predicted Major Fragments in the EI-MS of this compound
| Fragment Ion (m/z) | Proposed Structure/Origin |
| 183 | [M]+• (Molecular Ion) |
| 155 | Loss of C2H4 (ethylene) via McLafferty rearrangement |
| 138 | Loss of C2H5O• (ethoxy radical) |
| 110 | Further fragmentation of the acylium ion |
| 83 | Butyryl cation [CH3(CH2)3CO]+ |
| 43 | Acylium ion [CH3CO]+ |
X-ray Crystallography for Solid-State Molecular Architecture and Hydrogen Bonding Networks
X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. For a compound like this compound, a key structural feature to investigate would be the presence of keto-enol tautomerism. In the solid state, β-keto esters often exist predominantly in the enol form, stabilized by intramolecular hydrogen bonding between the enolic hydroxyl group and the ester carbonyl oxygen. nih.gov
Advanced Chromatographic Techniques for Purity Assessment and Isomer Separation
Beyond GC/MS, other advanced chromatographic techniques are essential for the comprehensive analysis of this compound. High-performance liquid chromatography (HPLC) is a standard method for determining the purity of non-volatile compounds. researchgate.net By using a suitable stationary phase (e.g., C18) and mobile phase, the compound can be separated from impurities, and its purity can be quantified using a detector such as a UV-Vis or diode-array detector.
If this compound is synthesized in a way that creates a chiral center (at the α-carbon), then chiral chromatography would be necessary to separate the enantiomers. Chiral stationary phases (CSPs) can differentiate between the two enantiomers, allowing for their separation and quantification. The separation of isomers of substituted β-keto-esters has been a subject of study, highlighting the importance of chromatographic methods in resolving complex mixtures. core.ac.uk The development of methods for the asymmetric synthesis of α-cyano-β-keto esters further underscores the need for effective chiral separation techniques. thieme-connect.de
Theoretical and Computational Chemistry Studies
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Descriptors
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure (principally the ground state) of many-body systems, in particular atoms, molecules, and the condensed phases. DFT can be used to calculate various molecular properties and reactivity descriptors that help in understanding the chemical behavior of a compound.
While specific DFT studies on Ethyl 3-cyano-2-oxoheptanoate are not prominent in the available literature, research on analogous compounds illustrates the utility of this approach. For instance, DFT calculations at the B3LYP/6-311G(d,p) level have been used to optimize the molecular structure of related molecules, showing good agreement between calculated and experimental bond lengths and angles. nih.gov
Key reactivity descriptors derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provide significant insights. The HOMO-LUMO energy gap is a crucial indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. nih.gov
Global reactivity descriptors that can be calculated include:
Ionization Potential (IP): The energy required to remove an electron.
Electron Affinity (EA): The energy released when an electron is added.
Electronegativity (χ): The power of an atom to attract electrons to itself.
Chemical Hardness (η): Measures the resistance to change in electron distribution.
Chemical Softness (S): The reciprocal of hardness, indicating how easily the electron cloud is polarized.
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. nih.gov
Molecular Electrostatic Potential (MEP) maps are another valuable output of DFT calculations. MEP maps illustrate the charge distribution on the molecule's surface, identifying regions susceptible to electrophilic and nucleophilic attack. epstem.net Negative potential regions (typically colored red or yellow) indicate electron-rich areas prone to electrophilic attack, while positive regions (blue) are electron-poor and susceptible to nucleophilic attack. epstem.net For this compound, the oxygen atoms of the keto and ester groups, along with the nitrogen of the cyano group, would be expected to be regions of negative electrostatic potential.
| Reactivity Descriptor | Definition | Typical Application |
|---|---|---|
| HOMO-LUMO Gap | The energy difference between the Highest Occupied and Lowest Unoccupied Molecular Orbitals. | Indicates chemical stability and reactivity. nih.gov |
| Ionization Potential (IP) | Energy required to remove an electron from a molecule. | Relates to the molecule's ability to act as an electron donor. mdpi.com |
| Electron Affinity (EA) | Energy released upon adding an electron to a molecule. | Relates to the molecule's ability to act as an electron acceptor. mdpi.com |
| Chemical Hardness (η) | Resistance to deformation of the electron cloud. | A harder molecule is generally less reactive. mdpi.com |
| Electrophilicity Index (ω) | Measures the propensity of a species to accept electrons. | Identifies the electrophilic character of a molecule. nih.gov |
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations are computational methods for analyzing the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can reveal the conformational landscape of flexible molecules like Ethyl 3--cyano-2-oxoheptanoate and describe their interactions with their environment.
An MD simulation of this compound would involve defining a force field (e.g., GROMOS, AMBER) to describe the intramolecular and intermolecular forces. The simulation would track the trajectory of each atom, providing a detailed picture of the molecule's dynamic behavior. Key analyses include:
Conformational Analysis: The heptanoate (B1214049) chain of the molecule allows for considerable flexibility. MD simulations can identify the most stable, low-energy conformations and the rotational barriers between them. This is crucial for understanding how the molecule might fit into a binding site or self-assemble.
Intermolecular Interactions: In a simulated solvent or crystal lattice, MD can characterize the non-covalent interactions (van der Waals, electrostatic, hydrogen bonding) between molecules. For solid-state analysis, methods like Hirshfeld surface analysis can be employed to visualize and quantify these interactions, which dictate the crystal packing. nih.gov
Structural Stability: Parameters such as the Root Mean Square Deviation (RMSD) and Radius of Gyration (Rg) can be monitored over the simulation time to assess the stability of the molecule's conformation or a protein-ligand complex. nih.gov
| Simulation Parameter | Information Provided | Relevance |
|---|---|---|
| Root Mean Square Deviation (RMSD) | Measures the average distance between the atoms of superimposed structures. | Assesses conformational stability over time. nih.gov |
| Radius of Gyration (Rg) | Indicates the compactness of a structure. | Reveals changes in the overall shape and folding of the molecule. nih.gov |
| Root Mean Square Fluctuation (RMSF) | Measures the deviation of each atom from its average position. | Identifies flexible regions within the molecule. nih.gov |
| Intermolecular Hydrogen Bonds | Tracks the formation and breaking of hydrogen bonds with solvent or other molecules. | Quantifies key intermolecular interactions. nih.gov |
Reaction Energy Profiles and Transition State Analysis for Mechanistic Understanding
To understand how this compound participates in chemical reactions, computational chemists can map out the reaction energy profile. This involves calculating the potential energy of the system as it progresses from reactants to products through a transition state.
This analysis provides critical mechanistic information:
Transition State (TS) Identification: The transition state is the highest energy point along the reaction coordinate. Its geometry and energy are located using specialized computational algorithms. The structure of the TS reveals the bonding changes that occur during the reaction's rate-limiting step.
Activation Energy (Ea): The energy difference between the reactants and the transition state determines the reaction rate. A high activation energy corresponds to a slow reaction.
For example, in a potential hydrolysis reaction of the ester group in this compound, computational analysis could be used to compare different mechanistic pathways (e.g., acid-catalyzed vs. base-catalyzed) by calculating the activation energies for each, thereby predicting the most favorable reaction conditions. nih.gov
In Silico Modeling of Enzymatic Transformations and Substrate Specificity
In silico modeling, particularly molecular docking, is a powerful technique for predicting how a small molecule like this compound might interact with a biological target, such as an enzyme. This is vital for understanding its potential metabolic fate or its ability to act as an enzyme inhibitor.
The process typically involves:
Target Identification: An enzyme of interest is chosen (e.g., a hydrolase, reductase, or cytochrome P450).
Molecular Docking: A computational algorithm places the molecule (the ligand) into the active site of the enzyme (the receptor) in various orientations and conformations.
Scoring: Each resulting pose is assigned a score based on a scoring function that estimates the binding affinity. Lower scores typically indicate more favorable binding. researchgate.net
Interaction Analysis: The best-scoring poses are analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic contacts with specific amino acid residues in the active site. researchgate.net
This type of modeling could predict which enzymes are capable of metabolizing this compound. For instance, docking it into various hydrolase enzymes could reveal which ones are likely to cleave its ethyl ester group. Furthermore, it could be used to assess its potential as an inhibitor by predicting its binding affinity to a target enzyme, comparing it to known inhibitors. researchgate.net This provides a rational basis for designing further experimental studies.
Applications in Organic Synthesis and Materials Science
Role as a Building Block in Complex Organic Molecule Synthesis
In organic synthesis, a "building block" is a molecule that can be readily incorporated into a larger structure. Ethyl 3-cyano-2-oxoheptanoate exemplifies this concept due to its multiple reactive sites, which can be addressed selectively to build molecular complexity in a controlled manner.
While direct synthesis routes for Pregabalin and Statin side chains using this compound are not prominently documented, the closely related and structurally similar compound, ethyl cyanoacetate (B8463686), is a key starting material in some synthetic pathways for Pregabalin. For instance, one method involves the Knoevenagel condensation of isovaleraldehyde (B47997) with ethyl cyanoacetate to produce an intermediate, which is then further processed through several steps including a Michael addition and Hofmann rearrangement to yield Pregabalin. researchgate.netresearchgate.net This highlights the utility of the α-cyano ester moiety, a central feature of this compound, in constructing pharmaceutical precursors.
Similarly, the synthesis of the chiral side chains found in statin drugs like atorvastatin (B1662188) relies on key chiral building blocks such as ethyl (R)-4-cyano-3-hydroxybutyrate. mdpi.com This precursor, a β-hydroxy nitrile, is often synthesized via the asymmetric reduction of a corresponding β-keto nitrile. mdpi.com This underscores the importance of β-keto nitrile and β-keto ester structures, like that found in this compound, as foundational templates for creating the stereochemically complex fragments required in modern pharmaceuticals. researchgate.netnih.govjchemrev.com
A chiral synthon is a building block used in stereoselective synthesis to introduce a specific chirality into a target molecule. This compound, being a prochiral β-keto nitrile, is an excellent candidate for conversion into a chiral synthon. The ketone group can be asymmetrically reduced to a hydroxyl group, creating a chiral center.
Enzymatic methods have proven highly effective for this transformation. Carbonyl reductases (ketoreductases) can reduce a variety of β-keto nitriles to their corresponding (R)- or (S)-β-hydroxy nitriles with high yield and excellent optical purity. nih.govacs.org Libraries of these enzymes, such as those derived from baker's yeast, have been screened to find catalysts that can produce either enantiomer of the resulting β-hydroxy nitrile, which are valuable intermediates for pharmaceuticals like β-blockers. acs.orggeorgiasouthern.edu This biocatalytic strategy provides an efficient route to chiral β-hydroxy nitriles and their corresponding carboxylic acids, which are important building blocks in pharmaceutical synthesis. nih.govacs.org
Utility in the Synthesis of Nitrogen and Oxygen-Containing Heterocyclic Compounds
The functionality of this compound makes it an ideal precursor for synthesizing heterocyclic compounds, which are core structures in many biologically active molecules. chemprob.orgoiccpress.com Its ability to participate in cyclization and condensation reactions is key to forming various ring systems.
Substituted 3-cyano-2-pyridones are a class of heterocyclic compounds with a range of pharmacological activities, including vasorelaxant effects. This compound and its analogs, like ethyl cyanoacetate, are crucial starting materials for their synthesis.
One common method is a one-pot multi-component reaction. For example, 4,6-disubstituted-3-cyano-2-pyridones can be synthesized by condensing ethyl cyanoacetate with various α,β-unsaturated ketones (chalcones) in the presence of ammonium (B1175870) acetate (B1210297). A similar approach involves the reaction of a β-dicarbonyl compound (like the β-ketoester portion of this compound), malononitrile (B47326), and an aldehyde with an ammonium source. These methods offer an efficient pathway to highly functionalized pyridone rings.
| Starting Materials | Catalyst/Reagent | Reaction Type | Key Feature |
|---|---|---|---|
| β-Dicarbonyl derivative, Malononitrile | Triethylamine (B128534) | Condensation/Cyclization | Forms 3-cyano-2-oxopyridine derivatives. |
| α,β-Unsaturated ketones, Ethyl cyanoacetate | Ammonium acetate | Condensation/Cyclization | Produces 4,6-disubstituted-3-cyano-2-pyridones. |
| Aldehyde, Ketone, Ethyl cyanoacetate, Ammonium acetate | K₂CO₃ | One-pot multi-component reaction | Efficient synthesis of highly substituted pyridinones. |
Coumarins are a vital class of oxygen-containing heterocycles found in many natural products and are known for their diverse biological activities. The synthesis of 3-cyano-coumarin derivatives can be efficiently achieved using precursors like this compound or the related ethyl cyanoacetate.
A widely used method is the Knoevenagel condensation. This reaction typically involves the condensation of a substituted salicylaldehyde (B1680747) with an active methylene (B1212753) compound, such as ethyl cyanoacetate, in the presence of a basic catalyst like piperidine (B6355638) or potassium carbonate. This approach provides a straightforward and high-yielding route to various 3-cyano-coumarin derivatives under mild conditions.
| Reactants | Catalyst/Solvent | Reaction Conditions | Yield |
|---|---|---|---|
| Substituted Salicylaldehydes, Ethyl Cyanoacetate | K₂CO₃ / Ethanol (B145695) | Reflux, 15-30 min | Excellent (e.g., 69-88%) |
| Salicylaldehyde, Ethyl Cyanoacetate | Piperidine / Ethanol | - | High |
Isoxazoles are five-membered heterocyclic compounds that are present in a number of therapeutic agents. The synthesis of the isoxazole (B147169) ring can be accomplished through several methods, with one of the most common being the reaction of a 1,3-dicarbonyl compound with hydroxylamine (B1172632).
The β-ketoester functionality within this compound makes it a suitable 1,3-dicarbonyl equivalent for this transformation. The reaction with hydroxylamine hydrochloride would lead to the formation of a 3,5-disubstituted isoxazole, where the substituents are determined by the side chains of the original β-ketoester. This cyclization reaction provides a direct pathway to substituted isoxazole cores, which can be further modified to create libraries of compounds for biological screening. mdpi.com
Indole (B1671886) Derivatives
The indole scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active natural products. The synthesis of substituted indoles is, therefore, a central theme in medicinal chemistry. This compound, as an α-cyano-β-keto ester, is a promising starting material for the construction of indole rings, primarily through well-established synthetic routes like the Japp-Klingemann and Fischer indole syntheses.
The Japp-Klingemann reaction provides a reliable method for the synthesis of hydrazones from β-keto esters and aryldiazonium salts. wikipedia.org In a typical reaction sequence, this compound would be deprotonated at the α-carbon, followed by a coupling reaction with an aryldiazonium salt. This reaction generally leads to the cleavage of one of the acyl groups. Given the presence of both an ester and a keto group, the reaction conditions can be tailored to selectively cleave one, leading to a hydrazone intermediate.
This resulting hydrazone is a crucial precursor for the Fischer indole synthesis , one of the oldest and most versatile methods for preparing indoles. wikipedia.org The hydrazone, upon treatment with an acid catalyst such as polyphosphoric acid or zinc chloride, undergoes a researchgate.netresearchgate.net-sigmatropic rearrangement followed by cyclization and elimination of ammonia (B1221849) to form the aromatic indole ring. alfa-chemistry.com The presence of the cyano group in the initial reactant, this compound, would result in a cyano-substituted indole, a valuable synthon for further functionalization.
The reaction pathway can be summarized in the following table:
| Step | Reaction | Reactants | Intermediate/Product |
| 1 | Japp-Klingemann Reaction | This compound, Aryldiazonium salt | Arylhydrazone |
| 2 | Fischer Indole Synthesis | Arylhydrazone, Acid catalyst | Substituted Indole Derivative |
Detailed research findings on the application of various β-keto esters in these reactions underscore the feasibility of employing this compound for this purpose. The specific substitution pattern on the resulting indole would be determined by the structure of the aryldiazonium salt used in the Japp-Klingemann step.
Contribution to the Generation of Diverse Chemical Libraries for Screening
The discovery of novel drug candidates heavily relies on the screening of large and structurally diverse chemical libraries. nih.gov this compound, with its multiple functional groups, is an excellent example of a multifunctional building block that can be utilized in Diversity-Oriented Synthesis (DOS) to generate such libraries. cam.ac.uk DOS aims to create a collection of structurally diverse and complex molecules from a common starting material through a series of branching reaction pathways.
The ketone, ester, and nitrile functionalities of this compound can be chemoselectively addressed to introduce a wide range of substituents and to construct various molecular scaffolds. For instance:
The ketone group can undergo reactions such as Wittig olefination, reductive amination, and aldol (B89426) condensations.
The ester group can be hydrolyzed, reduced, or converted to an amide.
The cyano group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine.
This trifunctional nature allows for the creation of a multitude of derivatives from a single starting compound, as illustrated in the following table:
| Functional Group | Potential Reactions | Resulting Functional Group/Scaffold |
| Ketone | Reductive amination | Amine |
| Wittig reaction | Alkene | |
| Aldol condensation | β-hydroxy ketone | |
| Ester | Hydrolysis | Carboxylic acid |
| Reduction | Alcohol | |
| Amidation | Amide | |
| Cyano | Hydrolysis | Carboxylic acid / Amide |
| Reduction | Amine |
By systematically applying different reaction conditions and reagents to this compound, a diverse library of compounds with varied physicochemical properties and three-dimensional shapes can be rapidly assembled. nih.gov These libraries are invaluable for high-throughput screening campaigns aimed at identifying hit compounds with desired biological activities. The use of such multifunctional building blocks is a key strategy in modern medicinal chemistry to explore a larger chemical space and increase the probability of discovering novel therapeutic agents. chemdiv.com
Catalysis and Process Development Research
Chiral Catalysis for Enantioselective Synthesis of α-Cyano Esters
Enantioselective synthesis is crucial for producing chiral compounds with specific biological or chemical activities. nih.govproquest.com For α-cyano esters, several catalytic approaches have been developed to control the formation of chiral centers with high precision.
Transition metal catalysis, particularly using rhodium complexes, is a powerful method for the asymmetric hydrogenation of prochiral olefins. wiley-vch.de This technique has been successfully applied to the synthesis of chiral β-cyano esters from β-cyanocinnamic esters, achieving excellent enantioselectivities of up to 99% ee. nih.gov The catalysts often consist of a rhodium center bound to chiral phosphine (B1218219) ligands, which create a chiral environment that directs the approach of hydrogen to the substrate. wiley-vch.de
One notable example involves the use of ferrocene-thiourea chiral bisphosphine ligands (ZhaoPhos) with rhodium. nih.govrsc.org A key finding in this system is the crucial role of hydrogen bonding. Interestingly, catalysts with a single hydrogen-bond donor were found to outperform those with double H-bond donors in the asymmetric hydrogenation of β-cyanocinnamic esters, a novel discovery in the field. nih.gov This approach provides an efficient route to valuable chiral intermediates. nih.gov Rhodium complexes with ligands such as Et-DuPhos have also proven effective for the asymmetric hydrogenation of related α-(acyloxy)acrylates. wiley-vch.de
| Catalyst/Ligand | Substrate Type | Enantiomeric Excess (ee) | Key Feature | Reference |
|---|---|---|---|---|
| Rh/ZhaoPhos (with single H-bond donor) | β-Cyanocinnamic Esters | Up to 99% | Hydrogen bonding assistance is critical for high enantioselectivity. | nih.gov |
| Rh-(S,S)-f-spiroPhos | 3-Cyano Acrylate Esters | Up to 98% | High turnover numbers (up to 10,000) under mild conditions. | rsc.org |
| Rh/Et-DuPhos | α-(Acyloxy)acrylates | Excellent | Effective for a wide range of acyloxyacrylate substrates. | wiley-vch.de |
Organocatalysis offers a metal-free alternative for asymmetric synthesis. Chiral thioureas are particularly effective due to their ability to act as hydrogen bond donors, activating electrophilic substrates. nih.gov This activation lowers the energy of the lowest unoccupied molecular orbital (LUMO) of carbonyl compounds, facilitating nucleophilic attack. nih.gov In the context of α-cyano-β-keto esters, thiourea-based catalysts can be used to control the stereochemistry of reactions like Michael additions.
L-proline, a readily available amino acid, is another prominent organocatalyst. It is frequently used in asymmetric aldol (B89426) reactions. researchgate.net For a substrate like Ethyl 3-cyano-2-oxoheptanoate, L-proline could catalyze the enantioselective addition of a nucleophile (like acetone) to the ketone, achieving dynamic kinetic resolution (DKR) with high diastereoselectivity and excellent enantiomeric excess (up to 99% ee for the major diastereomer). researchgate.net The Ramachary Reductive Coupling (RRC) is another organocatalytic method that uses amino acids like L-proline to couple aldehydes with active methylene (B1212753) compounds, such as ethyl cyanoacetate (B8463686), in the presence of a Hantzsch ester. wordpress.com
Biocatalysis utilizes enzymes to perform chemical transformations with high specificity and under mild conditions. nih.gov For the synthesis of chiral alcohols from keto esters, ketoreductases (KREDs) are particularly valuable. zhaw.chrsc.org The process often begins by screening a library of existing KREDs to find one with initial, albeit low, activity towards the target substrate. zhaw.ch
Once a suitable starting enzyme is identified, its performance can be dramatically improved through directed evolution and protein engineering. zhaw.chnih.gov This involves creating mutant libraries of the enzyme by targeting specific amino acid residues, particularly those in the active site or substrate entrance tunnel. zhaw.ch For instance, a NADP+-dependent aldehyde reductase from Sporidiobolus salmonicolor (Ssal-KRED) was engineered over six rounds of evolution to efficiently reduce a bulky ketone precursor for the drug ipatasertib. zhaw.ch The final variant, M6, contained ten mutations and exhibited a 64-fold improvement in activity (kcat), achieving ≥98% conversion and 99.7% diastereomeric excess at a high substrate loading of 100 g/L. zhaw.ch This strategy demonstrates how biocatalysts can be tailored for industrial-scale synthesis of chiral intermediates. zhaw.chrsc.org
| Enzyme Variant | Number of Mutations | Relative Activity Improvement | Key Improvement Strategy | Reference |
|---|---|---|---|---|
| Ssal-KRED (Wild Type) | 0 | 1x | Initial scaffold identification from KRED toolbox. | zhaw.ch |
| M1 | Multiple | Significant | Engineering of hotspots in substrate binding tunnel. | zhaw.ch |
| M3 | Multiple | Further Improved | Machine learning-based predictions to guide mutations. | zhaw.ch |
| M6 (Final Variant) | 10 | 64x | Iterative combinatorial site saturation mutagenesis. | zhaw.ch |
Heterogeneous Catalysis for Sustainable Synthetic Processes
Heterogeneous catalysts, which exist in a different phase from the reactants (typically solid catalysts in a liquid reaction mixture), offer significant advantages for sustainable chemistry. Their primary benefit is ease of separation from the reaction mixture, which simplifies product purification and allows for catalyst recycling and reuse. researchgate.net
For syntheses involving cyano groups, catalysts like potassium fluoride (B91410) on alumina (B75360) (KF-Al2O3) have been used for the Michael addition of malononitrile (B47326) to chalcones. researchgate.net Similarly, Amberlite® IRA 900F, a resin-supported cyanide source, has been employed for the cyanation of various electrophiles. researchgate.net These solid-supported reagents and catalysts minimize waste and avoid the use of toxic and difficult-to-handle reagents like HCN. researchgate.net The development of such heterogeneous systems for the synthesis of α-cyano-β-keto esters is a key goal for creating more environmentally friendly and economically viable industrial processes.
Rational Catalyst Design Principles for α-Cyano-β-Keto Ester Transformations
The rational design of catalysts is based on understanding the relationship between a catalyst's structure and its function, allowing for the creation of more efficient and selective catalysts. nih.gov
Symmetry and Rigidity: In metal-based catalysis, C2-symmetric chiral ligands are a core design principle. Ligands like semicorrins or BINAP create a well-defined and rigid chiral pocket around the metal center. wikipedia.org This conformational rigidity limits the possible ways a substrate can bind, thereby reducing the number of competing diastereomeric transition states and leading to higher enantioselectivity. wikipedia.org
Non-covalent Interactions: Inspired by enzymes, modern catalyst design increasingly incorporates weak, non-covalent interactions. As seen with ZhaoPhos ligands, strategically placed hydrogen-bond donors can orient the substrate in the catalyst's active site, leading to precise stereochemical control. nih.gov
Structure-Guided Evolution: In biocatalysis, rational design involves using the 3D structure of an enzyme to guide mutations. rsc.org By identifying key residues in the active site that interact with the substrate, researchers can make targeted changes to improve binding, enhance activity, and alter selectivity for substrates like α-cyano-β-keto esters. zhaw.chrsc.org
Optimization of Reaction Conditions for Maximized Yield and Selectivity
Achieving the best possible outcome for a chemical reaction requires careful optimization of various parameters. nih.gov For the synthesis and transformation of α-cyano-β-keto esters, factors such as the choice of base, solvent, temperature, and catalyst loading are critical. nih.govresearchgate.net
For example, in the dehydration of β-keto esters to form alkynyl or allenyl esters, the choice of base is crucial. nih.gov Using lithium bis(trimethylsilyl)amide (LiHMDS) was successful, whereas lithium diisopropylamide (LDA) failed to produce the desired alkyne products. nih.gov The reaction outcome can also be directed by additives; the addition of zinc chloride (ZnCl2) before quenching the reaction favored the formation of allene (B1206475) isomers. nih.gov In asymmetric hydrogenation, low catalyst loadings are often sufficient to achieve high yields and enantioselectivities under mild conditions, which is economically and environmentally beneficial. nih.gov The systematic variation of these conditions is essential to maximize the yield of the desired product and its stereochemical purity. nih.gov
| Parameter | Condition A | Condition B | Outcome | Reference |
|---|---|---|---|---|
| Base | LiHMDS (2 equiv.) | LDA | Condition A yields conjugated alkynyl esters; Condition B fails. | nih.gov |
| Additive | None | ZnCl₂ (added before quench) | Condition A favors alkynyl esters; Condition B favors allenyl esters. | nih.gov |
| Temperature (Quench) | Room Temperature | -78 °C | Can influence the isomeric ratio of the final product. | nih.gov |
Solvent Effects on Reactivity and Stereoselectivity
The choice of solvent is a critical parameter in the synthesis of α-cyano-β-ketoesters like this compound, as it can profoundly influence both the reaction rate and the stereochemical outcome. The synthesis of this class of compounds often involves the Knoevenagel condensation, a reaction known to be sensitive to solvent polarity and proticity.
Research on related Knoevenagel condensations has demonstrated that polar protic solvents often facilitate higher yields. For instance, in a study on the synthesis of related unsaturated cyanoesters, ethanol (B145695) was found to be a highly suitable solvent, leading to a product yield of 97%. researchgate.net The use of water, a more polar protic solvent, also proved effective, although it resulted in a slightly lower yield of 66%. researchgate.net This suggests that for the synthesis of this compound, polar protic solvents would likely be a good starting point for optimization.
In terms of stereoselectivity, the solvent can influence the transition state geometry of the reaction, thereby affecting the ratio of stereoisomers formed. For Knoevenagel-type reactions, it has been observed that phosphane-catalyzed, solvent-free conditions can lead to the formation of olefins with high (E)-geometry stereoselectivity. organic-chemistry.org Furthermore, the synthesis of related tetrahydroquinoline isomers from β-ketonitriles has been achieved with excellent diastereoselectivity. rsc.org While specific stereoselectivity data for this compound is not extensively documented, the principles from these related reactions suggest that careful solvent selection is crucial for controlling the stereochemical purity of the final product.
Table 1: Effect of Different Solvents on the Yield of a Knoevenagel Condensation Reaction Data from a related synthesis of an α,β-unsaturated cyanoester, serving as a model.
| Solvent | Type | Dielectric Constant (ε) | Yield (%) | Citation |
| Ethanol | Polar Protic | 24.55 | 97 | researchgate.net |
| Water | Polar Protic | 80.10 | 66 | researchgate.net |
| Methanol | Polar Protic | 32.70 | - | |
| Acetonitrile (B52724) | Polar Aprotic | 37.50 | - | |
| Toluene | Non-polar | 2.38 | - |
Temperature, Pressure, and pH Optimization
The optimization of physical parameters such as temperature, pressure, and pH is fundamental to maximizing the efficiency of chemical processes. For the synthesis of this compound, these factors play a significant role in reaction kinetics, product stability, and catalyst performance.
Temperature: The reaction temperature directly impacts the rate of reaction. Studies on the synthesis of the precursor, ethyl cyanoacetate, have identified 80°C as an optimal reaction temperature. nih.govmdpi.com Similarly, multicomponent reactions involving β-ketonitriles have been effectively carried out at 80°C. rsc.org In contrast, other related condensation reactions have been reported at milder temperatures, such as 40-48°C and 65-70°C. nih.gov This indicates that the optimal temperature for the synthesis of this compound likely lies within this range, and would need to be determined empirically to balance reaction rate with potential side reactions or product degradation.
Pressure: While many laboratory-scale syntheses of related compounds are conducted at atmospheric pressure, industrial-scale processes may utilize different pressure conditions to control reaction rates and boiling points of solvents. There is currently limited specific research on the effect of pressure on the synthesis of this compound.
pH: The pH of the reaction medium is particularly critical when using acid or base catalysts. The Knoevenagel condensation, a key reaction in this context, is often catalyzed by bases. The basicity of the catalyst needs to be carefully controlled, as a pH that is too high can lead to unwanted side reactions, while a pH that is too low will result in insufficient catalyst activity. For reactions involving β-diketones, aqueous bicarbonate solutions have been successfully used, indicating that mildly basic conditions can be effective. nih.gov
Table 2: Optimized Temperature Conditions in Related Syntheses
| Reaction Type | Reactants | Optimal Temperature (°C) | Citation |
| Esterification | Cyanoacetic acid, Ethanol | 80 | nih.govmdpi.com |
| Multicomponent Reaction | Aldehydes, β-ketonitriles, 1H-pyrazol-5-amines | 80 | rsc.org |
| Condensation | Substituted benzylcyanide, Ethyl nicotinate | 40-48 | nih.gov |
| Condensation | 3-chlorobenzyl cyanide, Ethyl nicotinate | 65-70 | nih.gov |
Catalyst Recovery and Reusability Studies for Economic and Environmental Sustainability
The development of recoverable and reusable catalysts is a cornerstone of green chemistry and is paramount for the economic viability and environmental sustainability of chemical manufacturing. For the synthesis of this compound, research into heterogeneous catalysts is particularly relevant.
Heterogeneous catalysts offer significant advantages over their homogeneous counterparts, primarily the ease of separation from the reaction mixture, which simplifies the work-up procedure and allows for the catalyst to be recycled. researchgate.net In the context of Knoevenagel condensations, a heterogeneous catalyst, Na2Ca(HPO4)2, has been shown to be easily recoverable and reusable for at least six successive cycles without a significant loss in its high catalytic performance. researchgate.net
Similarly, in the transesterification of β-keto esters, a related reaction, a catalyst was recovered and reused for at least three cycles without any noticeable decrease in activity. organic-chemistry.org The ability to reuse a catalyst multiple times reduces waste, lowers production costs, and minimizes the environmental impact of the process. The development of such robust and recyclable catalysts is a key area of focus in the process development for the synthesis of this compound and other fine chemicals.
Table 3: Catalyst Reusability in Related Reactions
| Catalyst Type | Reaction Type | Number of Reuse Cycles | Outcome | Citation |
| Heterogeneous Na2Ca(HPO4)2 | Knoevenagel Condensation | At least 6 | Excellent catalytic performance maintained | researchgate.net |
| Not specified | Transesterification of β-keto esters | At least 3 | No appreciable loss of activity | organic-chemistry.org |
Derivatization Strategies and Analog Synthesis
Modification of the Ester Moiety for Diverse Ester Analogs
The ethyl ester group in ethyl 3-cyano-2-oxoheptanoate can be readily exchanged for other alkyl or aryl groups through transesterification, yielding a library of ester analogs. This modification can significantly impact the compound's physical and chemical properties, such as solubility and reactivity.
Transesterification of β-keto esters is a well-established transformation that can be achieved under various catalytic conditions. rsc.org The choice of catalyst and reaction conditions is crucial to ensure high yields and prevent unwanted side reactions, such as decarboxylation, which can occur with β-keto acids that might form as intermediates. rsc.org
Commonly used methods for the transesterification of β-keto esters include:
Acid Catalysis: Strong acids can protonate the carbonyl oxygen of the ester, making the carbonyl carbon more electrophilic and susceptible to attack by another alcohol.
Base Catalysis: Bases can deprotonate the alcohol, increasing its nucleophilicity for attack on the ester carbonyl. However, strong bases can also deprotonate the α-carbon, leading to other reactions. nih.gov
Organocatalysis: Nucleophilic amine catalysts, such as 4-(dimethylamino)pyridine (4-DMAP), have been shown to be effective for the transesterification of β-keto esters. rsc.org
Metal-Based Catalysis: Various metal salts and complexes can act as Lewis acids to activate the ester carbonyl towards nucleophilic attack.
Table 1: Examples of Ester Analogs Obtainable from this compound via Transesterification
| Starting Material | Reagent Alcohol | Potential Product (Ester Analog) |
| This compound | Methanol | Mthis compound |
| This compound | Isopropanol | Isopropyl 3-cyano-2-oxoheptanoate |
| This compound | Benzyl (B1604629) alcohol | Benzyl 3-cyano-2-oxoheptanoate |
| This compound | tert-Butanol | tert-Butyl 3-cyano-2-oxoheptanoate |
This table presents potential products based on established transesterification methodologies for β-keto esters.
Functional Group Interconversion of Cyano and Keto Groups
The cyano and keto functionalities are key reactive centers in this compound, and their interconversion into other functional groups opens up a vast chemical space for analog synthesis.
Reactions of the Cyano Group: The cyano group can be transformed into a variety of other functional groups, significantly altering the chemical nature of the molecule. researchgate.net Common transformations include:
Hydrolysis: Acidic or basic hydrolysis of the nitrile can yield a carboxylic acid or a primary amide, respectively. This conversion is fundamental in the synthesis of β-keto acids and amides.
Reduction: The cyano group can be reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. vanderbilt.edu This provides access to β-amino ketone derivatives.
Addition Reactions: Organometallic reagents can add to the nitrile carbon to form ketones after hydrolysis of the intermediate imine.
Reactions of the Keto Group: The ketone functionality is also highly versatile and can undergo numerous transformations. imperial.ac.uk These include:
Reduction: The keto group can be selectively reduced to a secondary alcohol using a variety of reducing agents, such as sodium borohydride (B1222165) (NaBH₄), to produce ethyl 3-cyano-2-hydroxyheptanoate. The stereochemical outcome of this reduction can often be controlled.
Enolization and Subsequent Reactions: The presence of the adjacent electron-withdrawing cyano and ester groups facilitates the formation of an enol or enolate. This intermediate can then react with various electrophiles, allowing for further functionalization at the α-position.
Conversion to Imines and Hydrazones: The ketone can react with primary amines or hydrazines to form the corresponding imines or hydrazones, which can serve as intermediates for further synthesis, including the formation of heterocyclic structures.
These functional group interconversions are instrumental in creating a diverse set of analogs with potentially different biological activities or chemical properties.
Introduction of Chirality at Proximal Carbon Centers
The synthesis of enantiomerically pure compounds is of paramount importance, particularly in medicinal chemistry and materials science. This compound possesses a prochiral center at the C3 position, and the introduction of chirality at this and adjacent carbons can be achieved through several asymmetric synthetic strategies.
One powerful approach is the use of chiral catalysts in reactions that create a new stereocenter. For β-keto esters and their derivatives, several enantioselective transformations have been developed:
Asymmetric Cyanation: The enantioselective α-cyanation of β-keto esters using a chiral catalyst can introduce a cyano group and create a chiral quaternary carbon stereocenter. thieme-connect.com Chiral tin alkoxides have been successfully employed as catalysts for this transformation. thieme-connect.com
Asymmetric Alkylation: The enolate of this compound can be reacted with electrophiles in the presence of a chiral phase-transfer catalyst or a chiral ligand-metal complex to achieve enantioselective alkylation at the C3 position.
Asymmetric Reduction of the Keto Group: The stereoselective reduction of the C2 keto group can generate a chiral hydroxyl group. This can be accomplished using chiral reducing agents or through catalytic asymmetric hydrogenation.
Asymmetric Mannich Reactions: The reaction of the enolate with a chiral imine or in the presence of a chiral catalyst can lead to the formation of β-amino cyanoesters with the creation of two new stereocenters. nih.gov
The ability to control the stereochemistry during the synthesis of this compound analogs is critical for investigating the impact of chirality on their biological and physical properties.
Synthesis of Structural Analogs for Comparative Reactivity and Mechanistic Studies
To gain a deeper understanding of the reactivity and reaction mechanisms of this compound, the synthesis of a series of structural analogs is essential. By systematically varying different parts of the molecule, researchers can probe the electronic and steric effects on its chemical behavior.
Table 2: Proposed Structural Analogs of this compound for Mechanistic Studies
| Analog | Structural Modification | Purpose of Study |
| Ethyl 3-cyano-2-oxopentanoate | Shorter alkyl chain (propyl instead of pentyl) | Investigate the effect of alkyl chain length on reactivity and physical properties. |
| Ethyl 3-cyano-2-oxo-4-phenylbutanoate | Phenyl group on the side chain | Study the influence of aromatic and electronic effects on the reactivity of the keto and cyano groups. |
| Mthis compound | Different ester group (methyl instead of ethyl) | Evaluate the role of the ester group in reaction kinetics and product distribution. rsc.org |
| 3-Oxoheptanenitrile | Absence of the ester group | Determine the contribution of the ester group to the overall reactivity and acidity of the α-proton. |
The synthesis of these and other analogs can be achieved through established methods for preparing β-ketonitriles, such as the acylation of nitriles with esters or other acylating agents. nih.gov For instance, the condensation of ethyl pentanoate with acetonitrile (B52724) in the presence of a suitable base would be a direct route to the core structure of this compound. By employing different starting esters and nitriles, a wide array of analogs can be accessed.
Comparative studies of these analogs can provide valuable insights into reaction intermediates, transition states, and the factors that govern selectivity in the various transformations of this compound.
Green Chemistry Principles in Ethyl 3 Cyano 2 Oxoheptanoate Synthesis
Atom Economy and Waste Minimization Strategies
Atom economy, a core concept of green chemistry, focuses on maximizing the incorporation of all materials used in a chemical process into the final product, thereby minimizing waste. In the synthesis of Ethyl 3-cyano-2-oxoheptanoate, this principle encourages the selection of reaction pathways that are inherently efficient at the atomic level.
Historically, many organic syntheses have suffered from poor atom economy, generating significant quantities of byproducts that require disposal. Modern synthetic strategies, however, prioritize reactions such as addition and cycloaddition reactions which, by their nature, can achieve 100% atom economy. For the synthesis of this compound, this would involve carefully designing the reaction sequence to avoid the use of stoichiometric reagents that are not incorporated into the final molecule.
Table 1: Comparison of Reaction Types and Atom Economy
| Reaction Type | General Characteristic | Potential for High Atom Economy |
| Addition | Reactants combine to form a single product. | Excellent |
| Substitution | Part of one molecule is replaced by another atom or group. | Moderate to Poor |
| Elimination | A molecule splits into two or more smaller molecules. | Poor |
| Rearrangement | A molecule's carbon skeleton is rearranged. | Excellent |
The minimization of waste is a direct consequence of high atom economy. By designing syntheses with high atom economy, the generation of waste is prevented at its source, which is a fundamental tenet of green chemistry. This approach not only reduces the environmental impact but also lowers costs associated with waste treatment and disposal.
Application of Green Solvents (e.g., Aqueous Media, Solvent-Free Conditions)
The choice of solvent is a critical factor in the environmental footprint of a chemical process. Traditional organic solvents are often volatile, flammable, and toxic, posing risks to human health and the environment. Green chemistry promotes the use of safer alternatives, such as water, supercritical fluids, or bio-based solvents, and even conducting reactions under solvent-free conditions.
In the context of this compound synthesis, exploring the use of aqueous media is a promising green alternative. Water is non-toxic, non-flammable, and readily available. While organic compounds may have limited solubility in water, techniques such as the use of phase-transfer catalysts or surfactants can facilitate reactions in aqueous environments.
Solvent-free reactions represent an ideal scenario from a green chemistry perspective, as they eliminate solvent-related waste and hazards entirely. These reactions are often facilitated by grinding solid reactants together or by heating them in the absence of a solvent. The feasibility of a solvent-free synthesis of this compound would depend on the physical properties of the reactants and the reaction conditions required.
Table 2: Properties of Selected Green Solvents
| Solvent | Key Green Characteristics | Potential Application in Synthesis |
| Water | Non-toxic, non-flammable, abundant | Aqueous-phase reactions, extractions |
| Supercritical CO2 | Non-toxic, non-flammable, easily removed | Extractions, reactions requiring tunable solvent properties |
| Ethyl Lactate | Biodegradable, derived from renewable resources | Replacement for some conventional polar aprotic solvents |
| 2-Methyltetrahydrofuran | Derived from renewable resources, lower peroxide formation than THF | Replacement for traditional ether solvents |
The use of bio-based solvents, such as ethyl lactate, which is derived from corn, offers another sustainable option. These solvents are often biodegradable and have a lower toxicity profile compared to their petrochemical-derived counterparts.
Energy Efficiency Considerations in Reaction Processes
For the synthesis of this compound, energy efficiency can be improved through several strategies. The use of highly active catalysts can lower the activation energy of a reaction, allowing it to proceed at a lower temperature. Microwave-assisted synthesis is another technique that can significantly reduce reaction times and energy consumption compared to conventional heating methods.
Process optimization also plays a crucial role. This includes minimizing the number of synthetic steps, as each step typically requires energy for heating, cooling, and separation processes. Furthermore, designing processes that allow for the recycling of solvents and catalysts can lead to substantial energy savings.
Biocatalysis as an Inherently Sustainable Synthetic Tool
Biocatalysis, the use of enzymes or whole microorganisms to catalyze chemical reactions, is a powerful tool in green chemistry. Enzymes operate under mild conditions (typically in aqueous media at ambient temperature and pressure), are highly selective, and can often catalyze reactions with high atom economy.
In the synthesis of intermediates related to this compound, biocatalysis has shown significant potential. For instance, the bioconversion of ethyl (R)-4-cyano-3-hydroxybutyate, a structurally similar compound, has been achieved using microorganisms. This demonstrates the feasibility of using enzymes for the stereoselective synthesis of complex molecules.
The use of enzymes such as nitrilases or lipases could be explored for specific steps in the synthesis of this compound. Nitrilases can convert nitrile groups to carboxylic acids under mild aqueous conditions, avoiding the use of harsh acidic or basic hydrolysis. Lipases are versatile enzymes that can be used for esterification and transesterification reactions with high selectivity. The high specificity of enzymes can also reduce the need for protecting groups, further simplifying the synthesis and improving atom economy.
Future Research Directions for Ethyl 3 Cyano 2 Oxoheptanoate
Exploration of Novel and Highly Efficient Synthetic Pathways
While traditional methods for synthesizing β-ketonitriles like ethyl 3-cyano-2-oxoheptanoate exist, the future lies in developing more efficient, sustainable, and atom-economical pathways. Current research into the synthesis of related β-ketonitriles highlights several promising avenues.
One major direction is the move away from harsh reagents and transition-metal catalysts. nih.gov A greener approach involves the acylation of the acetonitrile (B52724) anion with esters using inexpensive and readily available bases like potassium tert-butoxide (KOt-Bu). nih.govnih.gov This method has been successfully applied to a variety of esters, suggesting its potential for a streamlined synthesis of this compound. nih.gov Further research could optimize this reaction for the specific substrates required, potentially improving yields and reducing side-product formation. nih.gov
Another innovative, metal-free approach is the use of N-heterocyclic carbene (NHC) organocatalysis. organic-chemistry.org Recent studies have demonstrated that NHCs can catalyze the radical coupling of aldehydes with sources of the cyano group, providing an efficient route to β-ketonitriles with high functional group tolerance and under mild conditions. organic-chemistry.orgacs.org Adapting this methodology for the synthesis of this compound could offer a significant improvement in efficiency and environmental impact. organic-chemistry.org
The table below summarizes emerging synthetic strategies for β-ketonitriles applicable to this compound.
| Synthetic Strategy | Key Features | Potential Advantages |
| Acylation with KOt-Bu | Uses inexpensive base, ethereal solvents. nih.govnih.gov | Green, economical, avoids transition metals. nih.gov |
| NHC-Catalyzed Radical Coupling | Metal-free, mild conditions, broad substrate scope. organic-chemistry.orgacs.org | High efficiency, good functional group tolerance. acs.org |
| Hypervalent Iodine Reagents | Promotes cyanation of silyl (B83357) enol ethers. researchgate.net | Offers an umpolung (reverse polarity) strategy. researchgate.net |
| Blaise Reaction | Utilizes organozinc intermediates from α-halo esters and nitriles. youtube.com | Specific route to β-keto esters from nitriles. youtube.com |
Future work will likely focus on refining these methods, improving their scalability, and adapting them for the continuous production of this compound.
Development of Highly Selective and Robust Catalytic Systems
The development of advanced catalytic systems is crucial for unlocking the full synthetic potential of this compound, both in its preparation and its subsequent transformations. The focus is on catalysts that offer high selectivity (chemo-, regio-, and stereo-), robustness, and reusability.
Organocatalysis, particularly with N-heterocyclic carbenes (NHCs), stands out as a powerful metal-free option. organic-chemistry.org These catalysts are effective for creating β-ketonitriles and can be modified to induce asymmetry, a critical aspect for pharmaceutical synthesis. organic-chemistry.orgwordpress.com Research into chiral NHC catalysts could lead to enantioselective methods for producing chiral derivatives from this compound.
Transition metal catalysis also remains a vital area of research. While traditional catalysts often rely on precious metals like palladium or rhodium, future efforts will likely target more sustainable and earth-abundant metals such as copper, iron, and zinc. rsc.orgacs.org Copper-catalyzed aerobic oxidation, for instance, has been used to convert ketones into esters, a transformation that could be adapted for modifying the heptanoate (B1214049) backbone. acs.org Zinc salts have been shown to be effective catalysts for converting vinyl esters into β-keto-ester derivatives. rsc.org
A key challenge is achieving site-selectivity, given the multiple reactive sites in the molecule. nih.gov Future catalytic systems will need to differentiate between the ketone, nitrile, and ester functionalities. For example, developing catalysts that selectively activate the C-H bonds adjacent to the ketone or nitrile group would open up new avenues for functionalization without the need for protecting groups. nih.gov
| Catalyst Type | Potential Application | Research Goal |
| Chiral N-Heterocyclic Carbenes (NHCs) | Asymmetric synthesis and transformations. wordpress.com | High enantioselectivity in reactions involving the keto group. |
| Earth-Abundant Metal Catalysts (Cu, Fe, Zn) | Greener synthesis and functionalization. acs.org | Robust, recyclable, and cost-effective catalytic cycles. |
| Bifunctional Catalysts | Single-step, multi-component reactions. wordpress.com | Activation of multiple functional groups for complex transformations. |
| Photoredox Catalysts | Visible-light-induced transformations. researchgate.net | Novel C-C bond formations and cyclizations under mild conditions. |
The ultimate goal is to create a toolbox of catalysts that allow chemists to precisely and efficiently manipulate the structure of this compound.
Integration with Advanced Flow Chemistry for Industrial-Scale Applications
For this compound to be a viable intermediate in large-scale industrial processes, its synthesis must be safe, efficient, and scalable. Flow chemistry, or continuous-flow synthesis, offers significant advantages over traditional batch processing in all these areas. researchgate.net
The integration of synthetic routes for β-ketonitriles into flow chemistry systems is an active area of research. researchgate.netnih.gov Continuous-flow reactors offer superior heat and mass transfer, allowing for reactions to be run safely at higher temperatures and pressures, which can dramatically reduce reaction times. vulcanchem.com This enhanced control also often leads to higher yields and purities by minimizing the formation of byproducts. researchgate.net
A multi-step synthesis could be streamlined into a continuous process where intermediates are generated and consumed in-line, avoiding the need for manual isolation and purification at each stage. nih.gov For example, a flow process could be designed where an ester and a nitrile are combined in a reactor to form this compound, which then flows into a second reactor for a subsequent transformation, such as a cyclization or reduction. researchgate.netnih.gov This approach has been successfully demonstrated for the synthesis of various active pharmaceutical ingredients. nih.gov
Key areas for future research in this domain include:
Reactor Design: Developing tailor-made reactors, including packed-bed reactors with heterogeneous catalysts, that are optimized for the synthesis of this compound. researchgate.net
Heterogeneous Catalysts: Immobilizing the robust catalytic systems described in the previous section onto solid supports for use in flow reactors, which simplifies catalyst recovery and reuse. researchgate.net
Process Analytical Technology (PAT): Integrating in-line monitoring tools (e.g., IR, NMR) to allow for real-time analysis and optimization of the reaction conditions.
Downstream Processing: Developing continuous purification methods, such as liquid-liquid extraction or continuous crystallization, to isolate the final product. nih.gov
The adoption of flow chemistry could transform the production of this compound from a laboratory-scale procedure to a viable industrial process.
Investigation of Undiscovered Reactivity Modes and Chemical Transformations
This compound possesses a rich chemical architecture with three distinct functional groups—ester, ketone, and nitrile—offering a wide playground for exploring novel reactivity. While some transformations are known, many potential reaction pathways remain undiscovered.
Future research will likely delve into the unique reactivity imparted by the close proximity of these functional groups. For instance, intramolecular cyclization reactions are a promising area. The molecule can be used as a precursor for various nitrogen-containing heterocycles like pyridines and pyrazoles. vulcanchem.com Exploring reactions with different reagents under various conditions (e.g., microwave irradiation, photoredox catalysis) could lead to the discovery of new cyclization pathways, yielding novel heterocyclic scaffolds of interest in medicinal chemistry. researchgate.netvulcanchem.com
Another area of interest is the chemistry of α-diazo-β-ketonitriles. If this compound is converted to its corresponding diazo derivative, it could exhibit unique reactivity in cyclopropanation reactions, a mode of reactivity that has been observed in similar systems. nih.gov Such reactions could be used to build complex, strained ring systems that are difficult to access through other means. nih.gov
The reactivity of the pentyl chain also offers opportunities. Selective C-H functionalization at different positions along the chain would provide access to a wide range of new derivatives without having to rebuild the molecule from scratch.
| Reactivity Mode | Potential Outcome | Research Focus |
| Novel Cyclizations | Synthesis of complex heterocycles. vulcanchem.com | Exploring new reagents and catalytic systems (e.g., gold, rhodium). rsc.org |
| Diazo Chemistry | Access to strained cyclopropane (B1198618) rings. nih.gov | Intramolecular cyclopropanation of the heptanoate chain. |
| C-H Functionalization | Derivatization of the aliphatic backbone. | Development of site-selective catalysts for remote C-H activation. |
| Multi-component Reactions | Rapid assembly of molecular complexity. researchgate.net | Designing one-pot reactions that engage multiple functional groups. |
By pushing the boundaries of known chemical reactions, researchers can uncover new ways to use this compound as a versatile building block in organic synthesis.
Expanding the Scope of Applications in Specialized Organic Synthesis and Advanced Materials
The true value of this compound will be realized through its application as a key building block in the synthesis of high-value products, from pharmaceuticals to advanced materials. While it already serves as an intermediate, its full potential is far from tapped.
In medicinal chemistry , the compound is a scaffold for creating diverse molecules. Its derivatives have been investigated as potential anticonvulsants and as inhibitors of metalloproteinases for anti-cancer applications. vulcanchem.com Future research could focus on using it to synthesize novel classes of bioactive compounds. For example, the nitrile and ketone groups are present in molecules that act as inhibitors for targets like TAK1, which is involved in inflammatory signaling pathways. nih.gov The molecule could also be used to build complex natural product analogues or spirocyclic compounds, which are of significant interest in drug discovery. mdpi.com
In materials science , the nitrile group is a valuable functional handle. researchgate.net Nitriles are precursors to polymers and can influence the electronic properties of materials. Research could explore the incorporation of this compound or its derivatives into polymer backbones to create functional materials with tailored properties, such as novel liquid crystals or materials for organic electronics. The ability to convert the nitrile to other groups like amines or carboxylic acids adds another layer of versatility for material functionalization. researchgate.net
In agrochemicals , the compound can serve as a starting point for new pesticides and herbicides. The structural motifs accessible from this intermediate are common in biologically active compounds used in crop protection.
The expansion of its applications will be driven by a deeper understanding of its reactivity and the development of efficient synthetic methods, creating a synergistic cycle of discovery.
Q & A
Q. How can this compound be functionalized to enhance its bioactivity in enzyme inhibition studies?
- Introduce electron-withdrawing groups (e.g., -NO, -CF) at the α-position to the ketone to increase electrophilicity.
- Conduct SAR (Structure-Activity Relationship) studies using substituent libraries synthesized via Suzuki-Miyaura coupling or Ullmann reactions.
- Validate bioactivity through surface plasmon resonance (SPR) to measure binding affinities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
